molecular formula C13H27N B8405904 2-((1s,4r)-4-Pentylcyclohexyl)ethanamine

2-((1s,4r)-4-Pentylcyclohexyl)ethanamine

Cat. No.: B8405904
M. Wt: 197.36 g/mol
InChI Key: HYNOGHNXFGTCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1s,4r)-4-Pentylcyclohexyl)ethanamine is an organic compound belonging to the class of amines It features a cyclohexyl ring substituted with a pentyl group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1s,4r)-4-Pentylcyclohexyl)ethanamine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 1-bromopentane to form 4-pentylcyclohexylamine. This intermediate is then subjected to reductive amination with ethylamine to yield the final product. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride in an appropriate solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents used in the reactions would be chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((1s,4r)-4-Pentylcyclohexyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons, depending on the reducing agent used.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((1s,4r)-4-Pentylcyclohexyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1s,4r)-4-Pentylcyclohexyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1s,4r)-4-Pentylcyclohexyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a cyclohexyl ring and an ethylamine chain allows for diverse interactions and applications, setting it apart from similar compounds .

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

2-(4-pentylcyclohexyl)ethanamine

InChI

InChI=1S/C13H27N/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h12-13H,2-11,14H2,1H3

InChI Key

HYNOGHNXFGTCAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.